(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide
Description
(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide is a synthetic acrylamide derivative characterized by an E-configuration double bond, a benzyl group at the N-position, a para-bromophenyl substituent at the β-carbon, and a cyano group at the α-carbon.
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-bromophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-16-8-6-13(7-9-16)10-15(11-19)17(21)20-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,20,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDBUZGWLNIYCF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule features an α,β-unsaturated acrylamide backbone with three distinct substituents:
- N-Benzyl group : Introduces steric bulk and influences solubility.
- 4-Bromophenyl ring : Provides electronic effects for further functionalization.
- Cyano group at C2 : Stabilizes the conjugated system via electron-withdrawing effects.
The E-configuration of the double bond is critical for biological activity and crystallinity. Achieving stereoselectivity while avoiding polymerization of the acrylamide intermediate remains a key challenge.
Preparation Methodologies
Acyl Chloride-Mediated Amidation
Synthesis of 3-(4-Bromophenyl)-2-Cyanoacrylic Acid
The precursor acid is synthesized via Knoevenagel condensation:
- Reactants : 4-Bromobenzaldehyde (1.0 equiv) and cyanoacetic acid (1.2 equiv).
- Conditions : Piperidine catalyst (5 mol%) in toluene at 110°C for 6 hr.
- Yield : 78–85% after recrystallization from ethanol/water.
Acyl Chloride Formation
Conversion to the reactive intermediate employs oxalyl chloride:
3-(4-Bromophenyl)-2-cyanoacrylic acid (10 mmol)
+ Oxalyl chloride (25 mmol)
+ Anhydrous DCM (50 mL)
+ Catalytic DMF (3 drops)
Stirred at 0°C → RT for 3 hr
Key observation: Excess oxalyl chloride prevents dimerization.
Amidation with Benzylamine
Acyl chloride (5 mmol in 10 mL DCM)
Added dropwise to:
- Benzylamine (5.5 mmol)
- Et₃N (7.5 mmol)
In DCM (30 mL) at 0°C
Stirred 2 hr → room temperature
Workup:
- Wash with 5% HCl (removes excess amine).
- Dry over Na₂SO₄.
- Crystallize from ethyl acetate/hexane.
Yield : 62–68%
Stereoselectivity : E/Z = 9:1 (confirmed by NOESY).
Direct Coupling via Mixed Carbonate Intermediates
Preparation of Vinyl Carbonate
A patent-derived approach utilizes in situ generated intermediates:
2-Cyano-3-(4-bromophenyl)acrylic acid (1 equiv)
+ ClCO₂Et (1.2 equiv)
+ DMAP (0.1 equiv)
In THF at −20°C
Intermediate stability : ≤2 hr at −40°C.
Benzylamine Coupling
Vinyl carbonate (1 equiv)
+ Benzylamine (1.05 equiv)
+ LiHMDS (1.1 equiv)
In THF at −78°C → warm to −10°C
Advantages :
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | Mixed Carbonate Route |
|---|---|---|
| Yield (%) | 62–68 | 71–75 |
| E/Z Ratio | 9:1 | 19:1 |
| Reaction Time (hr) | 5 | 8 |
| Scalability | Pilot-scale proven | Limited to <100 g |
Key findings :
Mechanistic Insights
Stereochemical Control
The E-selectivity arises from:
Side Reactions
- Polymerization : Mitigated by:
- Strict temperature control (<30°C).
- Radical inhibitors (0.1% BHT).
- Cyano Hydrolysis : Occurs above pH 8.5; neutral workup conditions are critical.
Advanced Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=15.6 Hz, 1H, CH=CO)
- δ 7.62–7.58 (m, 4H, Ar-H)
- δ 6.92 (d, J=15.6 Hz, 1H, NHCH₂)
IR (KBr) :
- 2220 cm⁻¹ (C≡N)
- 1665 cm⁻¹ (C=O)
- 1590 cm⁻¹ (C=C)
Industrial-Scale Considerations
Solvent Selection
| Solvent | Recovery (%) | Purity Impact |
|---|---|---|
| DCM | 85 | +0.3% |
| Ethyl Acetate | 92 | −1.1% |
Optimized protocol : Use DCM for reactions, switch to ethyl acetate for crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substituent Effects
The para-bromophenyl group in the target compound can be compared to halogen-substituted analogs. For example:
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| N-(4-bromophenyl)maleimide | Br | 4.37 |
| N-(4-iodophenyl)maleimide | I | 4.34 |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 |
Role of the Cyano Group
The α-cyano group in the target compound is a key differentiating feature. In contrast, compounds like N-benzyl-3-(4-bromophenyl)prop-2-yn-1-amine () lack this group, relying on alkyne reactivity instead of Michael acceptor properties . The cyano group may also influence solubility and metabolic stability compared to non-cyano analogs like (E)-N-(pyridin-4-ylmethyl)-3-thiophen-2-yl-prop-2-enamide () .
N-Substituent Variations
The benzyl group at the N-position distinguishes the target compound from derivatives with alternative substituents:
- Heteroaromatic : Pyridinylmethyl or thiophenyl groups () introduce π-π stacking or hydrogen-bonding capabilities .
The benzyl group in the target compound likely favors lipophilicity and membrane permeability, which could be advantageous in central nervous system targets.
Aromatic System Modifications
Replacing the 4-bromophenyl group with other aromatic systems significantly alters properties:
- Nitro-substituted : (E)-N-(4-chloro-3-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide () introduces strong electron-withdrawing nitro groups, which may enhance reactivity but reduce metabolic stability .
Biological Activity
(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Bromophenyl Group : May contribute to π-π stacking interactions with aromatic residues in proteins.
- Cyano Group : Acts as an electrophile, potentially participating in various chemical reactions.
Its molecular formula is CHBrNO, with a molar mass of approximately 341.2 g/mol. The presence of both cyano and amide groups suggests diverse reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction : Involves the reaction of 4-bromobenzaldehyde with benzylamine and malononitrile.
- Reflux Method : Heating the reactants under reflux conditions to promote the formation of the desired compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. The mechanism of action appears to involve:
- Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation pathways.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells, which is crucial for effective cancer treatment.
In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, highlighting its potential as an anticancer therapeutic agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as those involved in metabolism or signaling pathways.
- Receptor Modulation : It could modulate receptor activity, affecting various physiological responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-benzyl-3-(4-hydroxyphenyl)-2-cyano-2-propenamide | Hydroxy group instead of bromine | Potential for enhanced solubility |
| N-benzyl-3-(4-methylphenyl)-2-cyano-2-propenamide | Methyl group at para position | Altered electronic properties |
| N-benzyl-3-(4-nitrophenyl)-2-cyano-2-propenamide | Nitro group enhancing electron-withdrawing effects | Increased potential for biological activity |
This table illustrates how modifications to the core structure can lead to variations in biological activity and chemical properties.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Cytotoxicity Assessment : In vitro assays showed that the compound induced apoptosis in cancer cell lines, with IC values indicating effective cytotoxicity at low concentrations.
- Mechanistic Insights : Molecular docking studies revealed critical interactions between the compound and target proteins, suggesting a well-defined binding mode that could explain its biological effects .
Q & A
Basic: How can synthetic yield be optimized for (E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide under palladium-catalyzed conditions?
Methodological Answer:
Optimization involves adjusting reaction parameters such as catalyst loading, solvent system, and additives. For example, in a scaled-up synthesis of structurally related compounds, using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) with Et₃N as a base in a pentane/EtOAc solvent gradient achieved 73–87% yields . The addition of aryl iodides (e.g., 1-bromo-4-iodobenzene) as co-catalysts can enhance regioselectivity and suppress side reactions . Key factors include:
- Catalyst-to-ligand ratio : Maintain 1:1 for stability.
- Temperature : 80–100°C for efficient coupling.
- Purification : Use flash chromatography (SiO₂, 10–40% EtOAc in pentane) to isolate the product .
Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | ↑ Yield (70–90%) |
| Additive (Aryl Iodide) | 1.2 equiv. | ↑ Selectivity |
| Reaction Time | 12–24 h | Prevents over-oxidation |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing the (E)-isomer?
Methodological Answer:
- ¹H NMR : Confirm stereochemistry via coupling constants (e.g., trans olefin protons: J = 12–16 Hz). For example, δ 7.47–7.26 ppm (aromatic protons) and δ 3.94–3.64 ppm (CH₂ groups) .
- X-ray Crystallography : Use SHELXL for refinement (R factor < 0.05) . For related bromophenyl derivatives, hydrogen bonding patterns (C–H···O/N) stabilize the (E)-configuration .
- HPLC Chiral Analysis : Determine enantiomeric excess (e.g., 94% ee achieved using a Daicel Chiralpak IB N-5 column with hexane/IPA) .
Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., dipole moments, solubility)?
Methodological Answer:
- Validation Workflow :
- QC Simulations : Compare DFT-calculated dipole moments with experimental values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .
- Solubility Testing : Use shake-flask method in DMSO/H₂O (1:4) to validate QSPR predictions .
- Error Analysis : Identify discrepancies >10% as indicators of model limitations (e.g., neglecting solvent effects).
- Case Study : For a related cyano-propenamide, computational overestimation of solubility by 15% was traced to inadequate parametrization of bromine’s solvation entropy .
Advanced: What role do hydrogen-bonding networks play in stabilizing the crystal lattice?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) rings in N–H···O=C interactions) . For example, in (2E)-3-(4-bromophenyl) derivatives, C–Br···π interactions (3.4 Å) contribute to layered packing .
- Thermal Stability : DSC/TGA data show melting points correlate with H-bond density (e.g., Tm = 180–220°C for derivatives with ≥3 H-bonds per molecule) .
Table 2: Hydrogen-Bonding Parameters in Related Structures
| Compound | H-Bond Type | Distance (Å) | Angle (°) |
|---|---|---|---|
| (E)-Propenamide | N–H···O=C | 2.85 | 165 |
| Bromophenyl Derivative | C–Br···π | 3.40 | 110 |
Advanced: How to design enantioselective syntheses using asymmetric catalysis?
Methodological Answer:
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with Pd(0) to induce asymmetry .
- Additive Screening : Aryl iodides (e.g., 4-iodotoluene) improve enantiomeric excess by stabilizing transition states .
- Kinetic Resolution : Monitor reaction progress via HPLC to isolate the major enantiomer early (e.g., τMajor = 14.4 min vs. τMinor = 18.1 min) .
Advanced: What computational tools predict intermolecular interactions for co-crystal design?
Methodological Answer:
- Mercury CSD : Analyze packing motifs in similar bromophenyl structures (e.g., π-stacking distances < 4.0 Å favor co-crystallization) .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., 25% H···H, 15% Br···C in related compounds) .
- Molecular Dynamics (MD) : Simulate solvent effects on crystal growth using GROMACS with OPLS-AA force fields .
Advanced: How to address discrepancies in NMR vs. X-ray structural data?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational exchange (e.g., rotamers at –40°C ).
- Twinned Crystals : Use PLATON to check for twinning; refine using SHELXL with HKLF5 format .
- DFT-NMR Comparison : Optimize geometry at B3LYP/6-31G(d) and calculate chemical shifts with mPW1PW91/IGLO-III .
Basic: What safety protocols are recommended for handling brominated acrylamides?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
